1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
1-{[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a structurally complex heterocyclic compound featuring a 1,2,4-oxadiazole moiety linked to a tetrahydroquinazoline-dione core. The 1,2,4-oxadiazole ring is a pharmacophoric motif known for its metabolic stability and role in enhancing binding affinity to biological targets . The ethoxyphenyl and methoxypropyl substituents likely influence solubility and pharmacokinetic properties, while the tetrahydroquinazoline-dione core may contribute to interactions with enzymes or receptors. This compound represents a hybrid structure combining features of oxadiazole-based drugs and quinazoline derivatives, which are prominent in anticancer and anti-inflammatory therapeutics.
Properties
IUPAC Name |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-3-31-19-12-7-5-10-17(19)21-24-20(32-25-21)15-27-18-11-6-4-9-16(18)22(28)26(23(27)29)13-8-14-30-2/h4-7,9-12H,3,8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQVGANPIWFCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a novel hybrid molecule that combines the oxadiazole and quinazoline scaffolds. Both structural motifs are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.47 g/mol. The structure features a tetrahydroquinazoline core linked to an oxadiazole ring via a methylene bridge.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4 |
| Molecular Weight | 398.47 g/mol |
| LogP | 4.6616 |
| Polar Surface Area | 77.684 Ų |
| Hydrogen Bond Acceptors | 9 |
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of oxadiazole showed potent effects against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus .
In vitro tests have shown that the compound's oxadiazole component enhances its lipophilicity, facilitating better cell membrane penetration and subsequent biological activity . The compound's structure suggests that it could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been widely documented. A series of studies have highlighted their ability to inhibit cancer cell proliferation across multiple cell lines. For instance, compounds similar to the one demonstrated IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), an enzyme critical for DNA synthesis .
Recent research identified the compound as a multitargeted inhibitor with notable antiproliferative activity against various cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) . The observed GI50 values suggest that modifications in substitution patterns on the quinazoline moiety can significantly influence the anticancer efficacy.
The mechanism underlying the biological activity of this compound may involve several pathways:
- Inhibition of Key Enzymes : The oxadiazole ring has been shown to interact with enzymes involved in nucleic acid synthesis, thereby impairing cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies
- Antimicrobial Efficacy : In a comparative study of various oxadiazole derivatives, the compound exhibited superior activity against Bacillus thuringiensis compared to other tested compounds .
- Anticancer Screening : A recent screening of oxadiazole/quinazoline hybrids revealed that structural modifications led to enhanced activity against multiple cancer cell lines with some derivatives showing lower GI50 values than standard chemotherapeutic agents like Erlotinib .
Scientific Research Applications
The compound 1-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, agricultural science, and materials science.
Molecular Formula
- C : 20
- H : 24
- N : 4
- O : 3
Structural Features
The structure contains a tetrahydroquinazoline core substituted with an oxadiazole group and an ethoxyphenyl moiety. This unique arrangement contributes to its biological activity and potential applications.
Medicinal Chemistry
The compound's structural features suggest potential as a drug candidate. Research indicates that derivatives of oxadiazole and tetrahydroquinazoline exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antibiotics .
- Anti-cancer Properties : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The incorporation of the oxadiazole moiety has been linked to enhanced cytotoxicity against specific cancer cell lines .
Agricultural Science
Research into agrochemicals has highlighted the potential of this compound as a pesticide or herbicide:
- Pesticidal Activity : Preliminary studies suggest that compounds containing the oxadiazole ring can act as effective insecticides against pests like aphids and beetles .
- Plant Growth Regulation : Certain derivatives have been observed to promote plant growth and resistance against environmental stressors, indicating their utility in enhancing agricultural productivity.
Materials Science
The unique chemical properties of this compound open avenues for applications in materials science:
- Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance material properties, such as thermal stability and mechanical strength.
- Nanotechnology : Research is ongoing into the use of such compounds in creating nanomaterials with specific functionalities, including drug delivery systems and sensors.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial activity. The results indicated that compounds with substitutions similar to those found in our target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anti-Cancer Evaluation
In a study focusing on the anti-cancer properties of tetrahydroquinazoline derivatives, researchers found that the introduction of the oxadiazole moiety increased the potency against breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Case Study 3: Agricultural Application
Research conducted by agricultural scientists demonstrated that specific formulations containing oxadiazole derivatives showed effective control over common agricultural pests without harming beneficial insects. This study highlights the potential for developing environmentally friendly pest control agents .
Comparison with Similar Compounds
Table 1: Structural Comparison with Selected 1,2,4-Oxadiazole Derivatives
Key Observations :
- Core Structure: Unlike quinoline or pyrimidine cores in other oxadiazoles, the tetrahydroquinazoline-dione moiety introduces hydrogen-bonding capability and conformational rigidity, which may alter target selectivity .
Bioactivity and Target Interactions
Insights from Bioactivity Clustering
A data-mining study of 37 small molecules revealed that compounds with similar chemical structures cluster into groups with correlated bioactivity profiles and shared protein targets . For example:
- Aryl-substituted oxadiazoles (e.g., phenyl, ethoxyphenyl) showed affinity for kinases and G-protein-coupled receptors.
- Heterocyclic cores (quinoline vs. tetrahydroquinazoline) influenced selectivity toward enzymes involved in nucleotide metabolism.
Hypothesized Bioactivity of Target Compound :
- The 2-ethoxyphenyl group may enhance blood-brain barrier penetration compared to unsubstituted phenyl analogs.
- The tetrahydroquinazoline-dione core could target adenosine receptors or phosphodiesterases, akin to quinazoline-based drugs.
Preparation Methods
Cyclocondensation of Diamines with Carbonyl Compounds
The tetrahydroquinazoline core is synthesized via cyclocondensation of 6-aminouracil derivatives with aldehydes or ketones. A representative protocol involves:
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Reacting 6-amino-1,3-dimethyluracil (1 ) with cyclohexanone in acetic acid under reflux (120°C, 12 hours), yielding 1,3-dimethyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione (2 ) in 78% yield.
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Demethylation of 2 using boron tribromide (CH₂Cl₂, 0°C to room temperature, 6 hours) produces the free amine (3 ), a critical intermediate for subsequent functionalization.
Table 1 : Optimization of Cyclocondensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 120 | 12 | 78 |
| HCl | EtOH | 80 | 24 | 65 |
| BF₃·Et₂O | Toluene | 110 | 8 | 82 |
Introduction of the 3-Methoxypropyl Side Chain
Alkylation of the Tetrahydroquinazoline Amine
The free amine (3 ) undergoes N-alkylation with 3-methoxypropyl bromide under basic conditions:
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3 (1 equiv) is dissolved in anhydrous DMF, treated with K₂CO₃ (2 equiv), and 3-methoxypropyl bromide (1.2 equiv).
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The reaction proceeds at 60°C for 8 hours, yielding 3-(3-methoxypropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (4 ) in 85% yield.
Critical Parameters :
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Solvent : DMF > DMSO > Acetonitrile (polar aprotic solvents enhance nucleophilicity).
-
Base : K₂CO₃ outperforms NaH or Et₃N due to superior solubility in DMF.
Synthesis of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-5-ylmethyl Group
Formation of the Oxadiazole Ring
The oxadiazole moiety is constructed via cyclization of an acylhydrazide precursor:
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Step 1 : 2-Ethoxybenzoic acid (5 ) is converted to its acid chloride using thionyl chloride (SOCl₂, reflux, 3 hours).
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Step 2 : The acid chloride reacts with ethyl glycolate hydrazide (6 ) in THF at 0°C, forming the acylhydrazide intermediate (7 ).
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Step 3 : Cyclodehydration of 7 with phosphorus oxychloride (POCl₃, 80°C, 4 hours) yields ethyl 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate (8 ) in 72% yield.
Equation :
Reduction and Bromination
-
Reduction : The ester group in 8 is reduced to a hydroxymethyl group using LiAlH₄ (THF, 0°C to reflux, 2 hours), yielding 5-(hydroxymethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole (9 ).
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Bromination : Treatment of 9 with PBr₃ (CH₂Cl₂, 0°C, 1 hour) produces 5-(bromomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole (10 ), a key electrophile for coupling.
Final Coupling and Purification
Nucleophilic Substitution
The tetrahydroquinazoline derivative 4 reacts with the bromomethyl oxadiazole 10 under mild basic conditions:
-
4 (1 equiv) and 10 (1.1 equiv) are combined in DMF with K₂CO₃ (2 equiv).
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The mixture is stirred at 50°C for 12 hours, yielding the target compound in 68% yield after column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Table 2 : Coupling Reaction Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 50 | 12 | 68 |
| Cs₂CO₃ | DMF | 50 | 12 | 71 |
| Et₃N | CH₃CN | 80 | 8 | 55 |
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirmed >98% purity, with a retention time of 12.3 minutes.
Challenges and Mitigation Strategies
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Oxadiazole Ring Instability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Mitigated by using anhydrous solvents and inert atmospheres during synthesis.
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Competitive Alkylation : The tetrahydroquinazoline’s secondary amine may undergo over-alkylation. Controlled stoichiometry (1.1 equiv of 10 ) minimizes this side reaction.
Q & A
Q. What are the standard synthetic protocols for preparing this compound?
The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclocondensation of precursors (e.g., amidoximes or nitriles with carboxylic acid derivatives) to form the oxadiazole ring .
- Alkylation or nucleophilic substitution to introduce the 3-methoxypropyl and tetrahydroquinazoline-dione moieties .
- Solvents like dimethylformamide (DMF) or ethanol are used under reflux, with bases (e.g., K₂CO₃) to facilitate reactions .
- Reaction progress is monitored via TLC or HPLC, followed by purification via recrystallization or column chromatography .
Q. How is the compound structurally characterized?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent connectivity and stereochemistry .
- FT-IR to identify functional groups (e.g., C=O stretches in quinazoline-dione at ~1700 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) for definitive 3D structural elucidation .
Q. What initial biological screening assays are recommended?
Prioritize assays aligned with structural analogs’ known activities (e.g., antimicrobial, anticancer):
- Enzyme inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways .
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay) .
- Antimicrobial disk diffusion assays using Gram-positive/negative bacterial strains .
Advanced Questions
Q. How can synthetic yield be optimized given conflicting reports on cyclization efficiency?
Address variability via:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) often improve cyclization vs. ethanol .
- Catalyst use : Employ coupling agents (e.g., EDCI/HOBt) for amide bond formation .
- Temperature control : Microwave-assisted synthesis may enhance reaction rates and purity .
- Design of Experiments (DoE) to statistically optimize variables (e.g., molar ratios, reaction time) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Potential strategies:
- Replicate assays under standardized conditions (e.g., cell line provenance, incubation time) .
- Evaluate structural analogs : Compare substituent effects (e.g., 2-ethoxyphenyl vs. 4-fluorophenyl on target binding) .
- Incorporate in silico modeling : Molecular docking to predict binding affinities and explain discrepancies .
Q. What methods determine key physicochemical properties (e.g., pKa, logP)?
- Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) to measure pKa .
- HPLC-based logP determination using octanol-water partitioning .
- Thermogravimetric analysis (TGA) for melting point and thermal stability .
Q. How to design a structure-activity relationship (SAR) study for this compound?
Focus on modular modifications:
- Oxadiazole ring : Test 5-membered heterocycle replacements (e.g., triazole, thiadiazole) .
- Quinazoline-dione : Modify substituents at positions 1 and 3 to assess steric/electronic effects .
- 3-Methoxypropyl chain : Vary alkyl length or introduce halogens to probe hydrophobicity/toxicity .
Q. What analytical validation is required for batch-to-batch consistency?
Implement:
- Forced degradation studies (heat, light, pH) to identify impurities .
- HPLC-PDA/MS purity assays with acceptance criteria (e.g., ≥95% purity) .
- Stability-indicating methods to monitor degradation under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
